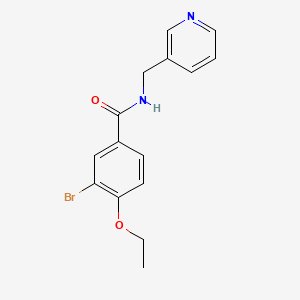
3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BMB-4 and has been found to exhibit potent anticancer activity against various cancer cell lines.
科学的研究の応用
3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy. Additionally, 3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide has been found to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide involves the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is overexpressed in many types of cancer and is responsible for promoting tumor growth and survival. 3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide inhibits the phosphorylation of STAT3, thereby preventing its activation and downstream signaling. This leads to the inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide has been found to exhibit potent anticancer activity in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. The compound has also been found to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound.
将来の方向性
There are several future directions for the research on 3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide. Firstly, further studies are needed to determine the optimal dosage and administration route of the compound for maximum efficacy. Secondly, the compound can be further modified to improve its solubility and stability, which may enhance its therapeutic potential. Thirdly, the compound can be tested in combination with other anticancer drugs to determine its synergistic effects. Finally, the compound can be tested in animal models to determine its efficacy and safety in vivo.
Conclusion:
In conclusion, 3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide is a compound that has shown promising anticancer activity against various cancer cell lines. The compound inhibits the STAT3 signaling pathway and exhibits anti-inflammatory activity, making it a potential candidate for the development of new anticancer and anti-inflammatory drugs. Further research is needed to determine the optimal dosage and administration route of the compound, as well as its efficacy and safety in vivo.
合成法
The synthesis of 3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide involves the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-pyridinemethanol to obtain the intermediate product, which is further reacted with 3-bromobenzoyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
特性
IUPAC Name |
3-bromo-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-2-20-14-6-5-12(8-13(14)16)15(19)18-10-11-4-3-7-17-9-11/h3-9H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPFRJWWDSKQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)

![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5703076.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)
![isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)

![N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide](/img/structure/B5703120.png)
![2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5703127.png)
